(E)-2-((4-fluorophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((4-fluorophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazole ring, a fluorophenyl group, and a phenylallylidene moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-fluorophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline reacts with the thiazole intermediate.
Formation of the Phenylallylidene Moiety: The final step involves the condensation of the thiazole intermediate with an appropriate aldehyde or ketone to form the phenylallylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-fluorophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the double bonds or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often under mild to moderate temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-((4-fluorophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development. Studies have explored its activity against certain types of cancer cells, bacteria, and viruses.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-((4-fluorophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s thiazole ring and fluorophenyl group are key to its binding affinity and specificity. It can inhibit or activate biological pathways, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((4-chlorophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one
- (E)-2-((4-bromophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one
- (E)-2-((4-methylphenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one
Uniqueness
(E)-2-((4-fluorophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity compared to its analogs with different substituents.
Properties
IUPAC Name |
(5E)-2-(4-fluorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c1-13(11-14-5-3-2-4-6-14)12-17-18(23)22-19(24-17)21-16-9-7-15(20)8-10-16/h2-12H,1H3,(H,21,22,23)/b13-11+,17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJXSWMUSVTELN-QKIOLIMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.